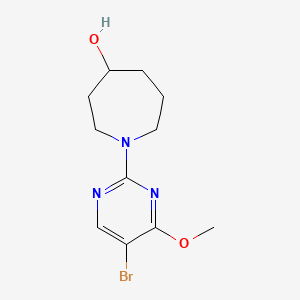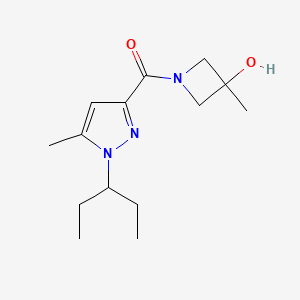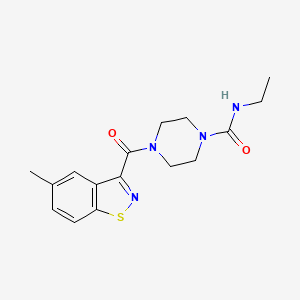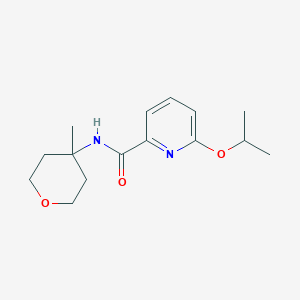
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 4th position of the pyrimidine ring, along with an azepane ring attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol typically involves the following steps:
Methoxylation: The methoxy group at the 4th position can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Azepane Ring Formation: The azepane ring can be formed through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of dehalogenated or reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyrimidine ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The azepane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methoxypyrimidin-2-amine: Similar structure but lacks the azepane ring.
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: Contains a piperazine ring instead of an azepane ring.
2-Bromo-5-(N-methylpyrazol-4-yl)pyridine: Contains a pyrazole ring instead of a pyrimidine ring.
Uniqueness
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol is unique due to the presence of both the azepane ring and the specific substitution pattern on the pyrimidine ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(5-bromo-4-methoxypyrimidin-2-yl)azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-17-10-9(12)7-13-11(14-10)15-5-2-3-8(16)4-6-15/h7-8,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUMQNDIPVAYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)methyl]thian-3-amine](/img/structure/B7410900.png)
![N-tert-butyl-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide](/img/structure/B7410907.png)
![[3-(3-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3-hydroxy-3-methylazetidin-1-yl)methanone](/img/structure/B7410913.png)

![[5-Ethyl-1-(4-methoxyphenyl)pyrazol-4-yl]-(3-hydroxy-3-methylazetidin-1-yl)methanone](/img/structure/B7410922.png)

![1-[4-(4-fluoro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7410931.png)
![2-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7410968.png)
![5-hydroxy-N-[2-(oxan-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7410971.png)
![3-ethyl-N-methyl-N-[1-(4-methylphenyl)ethyl]triazole-4-carboxamide](/img/structure/B7410977.png)
![1-Methyl-5-[(4-pyridin-2-ylpiperidin-1-yl)methyl]benzotriazole](/img/structure/B7410989.png)
![6-[3-ethyl-3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7411000.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2-oxopiperidine-4-carboxamide](/img/structure/B7411007.png)

